N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked via a methyl group to an acetamide backbone, which is further substituted with a 1,2,4-triazole ring. This structure combines electron-rich aromatic systems (benzodioxole) with a nitrogen-rich triazole, making it a candidate for diverse biological interactions, particularly in enzyme inhibition or receptor binding. The benzodioxole group contributes to metabolic stability and lipophilicity, while the triazole may enhance hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-12(5-16-7-13-6-15-16)14-4-9-1-2-10-11(3-9)19-8-18-10/h1-3,6-7H,4-5,8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMPKPSULMJLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185426 | |
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478047-31-3 | |
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478047-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling of the Benzodioxole and Triazole Moieties: This step involves the reaction of the benzodioxole derivative with a triazole derivative under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related acetamide derivatives and their distinguishing features:
Impact of Heterocyclic Substitutions
- Triazole vs. Benzimidazole : The target compound’s 1,2,4-triazole may offer better hydrogen-bonding capacity compared to benzimidazole in Compound 28, but benzimidazole’s planar structure could enhance DNA intercalation .
- Methoxy and Halogen Substituents : SecinH3’s methoxy group improves solubility, whereas chloromethyl groups () enable covalent binding or further derivatization .
Inferred Pharmacological Profiles
- Enzyme Inhibition : SecinH3’s cytohesin inhibition highlights the role of triazole-acetamide scaffolds in targeting protein-protein interactions .
- Antimicrobial Activity : Chloromethyl-benzisoxazole derivatives () and benzimidazoles () demonstrate broad-spectrum activity, suggesting the target compound may share similar properties .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a triazole ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 286.29 g/mol.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the benzodioxole group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
Anticancer Properties
A notable study investigated the cytotoxic effects of similar benzodioxole derivatives on cancer cell lines. The compound demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 32 µM . This suggests that the compound may interfere with cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest.
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may exert neuroprotective effects. The modulation of neuroinflammatory pathways and enhancement of neurotrophic factors are potential mechanisms through which these compounds could provide therapeutic benefits in neurodegenerative diseases.
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various benzodioxole derivatives and assessed their anticancer activity. The study highlighted that modifications to the benzodioxole structure significantly influenced the cytotoxicity against different cancer cell lines, indicating that this compound could be a candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial efficacy of triazole-containing compounds against clinical isolates of bacteria and fungi. Results indicated that several derivatives exhibited potent activity, suggesting that this compound may share similar properties and warrant further investigation for potential use as an antimicrobial agent .
Research Findings Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
